molecular formula C6H9NOS B009523 2(3H)-Thiazolone, 4-(1-methylethyl)- CAS No. 104514-85-4

2(3H)-Thiazolone, 4-(1-methylethyl)-

Cat. No. B009523
M. Wt: 143.21 g/mol
InChI Key: CKYDGOQJQRJZIG-UHFFFAOYSA-N
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Description

2(3H)-Thiazolone, 4-(1-methylethyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2(3H)-Thiazolone, 4-(1-methylethyl)- has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, 2(3H)-Thiazolone, 4-(1-methylethyl)- has been used as a tool to study protein-ligand interactions, due to its ability to bind to certain proteins. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 2(3H)-Thiazolone, 4-(1-methylethyl)- is not fully understood. However, it is believed to work by binding to specific proteins and modulating their activity. This compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2 activity, 2(3H)-Thiazolone, 4-(1-methylethyl)- may have anti-inflammatory effects.

Biochemical And Physiological Effects

Studies have shown that 2(3H)-Thiazolone, 4-(1-methylethyl)- has various biochemical and physiological effects. In vitro studies have demonstrated the ability of this compound to inhibit the growth of cancer cells, as well as to reduce inflammation. In vivo studies have shown that 2(3H)-Thiazolone, 4-(1-methylethyl)- can reduce the severity of inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2(3H)-Thiazolone, 4-(1-methylethyl)- in lab experiments is its high purity, which can be achieved through recrystallization. This compound is also relatively easy to synthesize, with a high yield. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2(3H)-Thiazolone, 4-(1-methylethyl)-. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs. Finally, future studies could investigate the potential of 2(3H)-Thiazolone, 4-(1-methylethyl)- as a tool for studying protein-ligand interactions.

properties

IUPAC Name

4-propan-2-yl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYDGOQJQRJZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Thiazolone, 4-(1-methylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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